Product packaging for Anhydro-beta-rotunol(Cat. No.:CAS No. 34206-82-1)

Anhydro-beta-rotunol

Cat. No.: B1251760
CAS No.: 34206-82-1
M. Wt: 216.32 g/mol
InChI Key: JZRJXZHBHSDLDS-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Anhydro-beta-rotunol is a spirovetivane-type sesquiterpene, a class of natural products known for their complex spirocyclic structures . The compound has been identified as a constituent of the nutgrass plant ( Cyperus rotundus ) and can be synthesized from santonin in enantiomerically pure form . Its core structure features a spiro[4.5]decane system . Sesquiterpenes from Cyperus rotundus have been reported to possess anti-inflammatory properties, though the specific biological activity and detailed mechanism of action for this compound require further scientific investigation . This product is intended for research purposes, such as phytochemical studies, analytical standard use, and the exploration of natural product chemistry. This product is for Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H20O B1251760 Anhydro-beta-rotunol CAS No. 34206-82-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

34206-82-1

Molecular Formula

C15H20O

Molecular Weight

216.32 g/mol

IUPAC Name

(3R)-6,10-dimethyl-3-prop-1-en-2-ylspiro[4.5]deca-6,9-dien-8-one

InChI

InChI=1S/C15H20O/c1-10(2)13-5-6-15(9-13)11(3)7-14(16)8-12(15)4/h7-8,13H,1,5-6,9H2,2-4H3/t13-/m1/s1

InChI Key

JZRJXZHBHSDLDS-CYBMUJFWSA-N

SMILES

CC1=CC(=O)C=C(C12CCC(C2)C(=C)C)C

Isomeric SMILES

CC1=CC(=O)C=C(C12CC[C@H](C2)C(=C)C)C

Canonical SMILES

CC1=CC(=O)C=C(C12CCC(C2)C(=C)C)C

Other CAS No.

34206-82-1

Synonyms

anhydro-beta-rotunol

Origin of Product

United States

Natural Occurrence and Ecological Roles of Anhydro Beta Rotunol

Research on the Broader Ecological Significance of Anhydro-beta-rotunol

Research into the ecological significance of this compound has primarily focused on its biological activity against microorganisms, particularly plant pathogens. Studies have investigated the effects of this compound, alongside other phytoalexins from the Solanaceae family (such as rishitin, phytuberin, and solavetivone), on various Phytophthora species. wikidata.orgperflavory.comfishersci.com Phytophthora species are Oomycetes known for causing destructive plant diseases.

Detailed research findings indicate that this compound exhibits activity against Phytophthora species. This activity can lead to several observable effects on fungal cells. These effects include the loss of motility in zoospores, rounding-up of the cells, cytoplasmic granulation, and bursting of the cell membrane. wikidata.orgperflavory.comfishersci.com Membrane damage is a general feature of the action of phytoalexins on fungal cells. wikidata.orgperflavory.com

While this compound, a spirovetivene sesquiterpenoid similar to solavetivone (B1203128), showed a mild effect in inhibiting nitric oxide (NO) production in a study on anti-inflammatory components from the root of Solanum erianthum, its role as a phytoalexin against plant pathogens highlights its ecological relevance in plant defense rather than direct anti-inflammatory effects in animal models. thegoodscentscompany.comfishersci.ca The observed differences in activity compared to solavetivone suggest that the stereochemistry of the double bond can influence biological activity. fishersci.ca

The study of phytoalexins like this compound contributes to understanding plant-microorganism interactions and the natural defense mechanisms employed by plants. wikidata.orgperflavory.comfishersci.com

Advanced Chemical Synthesis and Stereochemical Investigations of Anhydro Beta Rotunol

Retrosynthetic Analysis of the Anhydro-beta-rotunol Skeleton

A retrosynthetic analysis of the this compound skeleton typically focuses on the construction of the spiro[4.5]decane system. This bicyclic core, featuring a quaternary carbon atom shared between a five-membered and a six-membered ring, is the central structural motif. Common strategies involve cleaving bonds that form this spiro center or the rings attached to it.

One approach in retrosynthesis is to consider the formation of the spiro junction through an intramolecular cyclization reaction. This could involve forming a carbon-carbon bond between a pre-existing five-membered and six-membered ring precursor, or constructing one ring onto an existing ring that contains the future spiro center. The nature of the functional groups present in the linear or monocyclic precursor is crucial for designing the appropriate cyclization strategy, such as an aldol (B89426) condensation or a similar annulation reaction. rsc.orgwikipedia.orgnumberanalytics.com

Another retrosynthetic perspective might involve a rearrangement of a different sesquiterpene skeleton. Given that this compound is a sesquiterpene, derived from farnesyl pyrophosphate in nature, synthetic strategies could potentially mimic proposed biosynthetic pathways or utilize readily available sesquiterpenes as starting materials. For instance, eudesmane-type sesquiterpenes, which share a similar carbon count, could potentially be rearranged to form the spirovetivane skeleton.

Total Synthesis Approaches to this compound

The total synthesis of this compound has been achieved through various strategies, often employing different starting materials and key reactions to construct the spirocyclic framework and control stereochemistry.

Santonin-Initiated Synthetic Pathways

Santonin (B1680769), a naturally occurring sesquiterpene lactone isolated from Artemisia species, has served as a common and effective starting material for the synthesis of spirovetivane sesquiterpenes, including this compound. researchgate.netacs.orgnih.govresearchgate.netresearchgate.netresearchgate.netuv.es Its rigid eudesmane (B1671778) skeleton and existing functional groups provide a suitable platform for chemical transformations leading to the desired spiro system.

Silicon-Guided Acid-Promoted Rearrangement Strategies

A key strategy in santonin-initiated syntheses involves a silicon-guided acid-promoted rearrangement of a modified eudesmane intermediate. This approach leverages the migratory aptitude of groups and the directing effect of a silyl (B83357) group to induce the desired skeletal rearrangement and form the spiro[4.5]decane core. researchgate.netacs.orgnih.govresearchgate.netresearchgate.netresearchgate.net

Typically, this strategy involves preparing a 1-trimethylsilyl-4,5-epoxyeudesmane derivative from santonin through a sequence of steps. These steps often include reductive opening of the lactone, conjugate addition of a silicon-containing nucleophile (such as TMSLi-CuCN), deoxygenation of a carbonyl group, and epoxidation. researchgate.netacs.orgnih.govresearchgate.netresearchgate.netresearchgate.net The subsequent acid-promoted rearrangement of the epoxide intermediate, guided by the silicon group, leads to the formation of a spiro[4.5]decanediol, a crucial intermediate in the synthesis of this compound. researchgate.netacs.orgnih.govresearchgate.netresearchgate.netresearchgate.net

Stereochemical Control in Multi-Step Conversions from Santonin

Controlling the stereochemistry during the multi-step conversion of santonin to this compound is paramount to obtaining the desired enantiomerically pure product. Santonin itself is a chiral molecule, providing an inherent source of chirality. wikipedia.orgwikidata.orgfishersci.com The synthetic routes from santonin must carefully consider and control the stereochemical outcome of each transformation, particularly during the formation of new stereocenters and the spiro quaternary carbon.

Strategies employed for stereochemical control often involve the judicious choice of reagents and reaction conditions to favor specific diastereomers or enantiomers. For example, the stereochemistry of the epoxide opening and subsequent rearrangement in the silicon-guided strategy is influenced by the configuration of the epoxide and the directing effects of neighboring groups. researchgate.netacs.orgnih.govresearchgate.netresearchgate.netresearchgate.net Subsequent steps, such as elimination reactions and oxidations, must also be controlled to maintain or establish the correct relative and absolute stereochemistry of the this compound molecule. researchgate.netacs.orgnih.govresearchgate.netresearchgate.netresearchgate.net The synthesis of (+)-anhydro-beta-rotunol in enantiomerically pure form has been achieved starting from santonin. researchgate.netacs.orgnih.govresearchgate.netresearchgate.netresearchgate.net

Enantioselective Synthesis Utilizing Chiral Precursors (e.g., (R)-Carvone)

Enantioselective synthesis approaches aim to synthesize a single enantiomer of a chiral compound directly, often starting from a readily available chiral pool material or employing asymmetric catalysis. diva-portal.orgnih.govrsc.org (R)-Carvone, a naturally occurring chiral monoterpene, has been utilized as a chiral precursor in the enantioselective synthesis of (+)-anhydro-beta-rotunol. rsc.orgdurham.ac.uk

Application of Key Carbon-Carbon Bond Forming Reactions (e.g., Aldol Condensation)

The construction of the spirocyclic skeleton of this compound relies heavily on efficient carbon-carbon bond-forming reactions. The aldol condensation is a powerful and versatile reaction frequently employed in the synthesis of cyclic and polycyclic natural products, including spirocycles. rsc.orgwikipedia.orgnumberanalytics.comwikipedia.orglibretexts.org

Photochemical Rearrangements Leading to this compound

Photochemical approaches have been explored in the synthesis of complex molecular architectures, including spirocyclic systems found in compounds like this compound. Research has indicated the application of photochemical methods within the broader context of synthesizing complex chemotypes that include this compound semanticscholar.org. While detailed specific photochemical rearrangements directly yielding this compound are not extensively described in the immediately available literature snippets, the use of santonin, a common starting material for spirovetivanes including this compound, is known to undergo photochemical rearrangement to form photosantonin derivatives acs.org. This suggests that photochemical steps could potentially be integrated into synthetic routes towards this compound, possibly involving rearrangements of precursors derived from photochemically transformed intermediates like photosantonin derivatives acs.org. Further in-depth understanding of the specific photochemical pathways leading directly to this compound would require detailed examination of the cited literature semanticscholar.org.

Development of Novel Synthetic Methodologies for this compound and Analogs

Significant advancements have been made in developing synthetic methodologies for this compound and related spirovetivane sesquiterpenes. A notable approach involves the synthesis of (+)-anhydro-beta-rotunol in enantiomerically pure form starting from santonin biocrick.comresearchgate.netacs.orgresearchgate.net. This methodology highlights a silicon-guided acid-promoted rearrangement as a key step biocrick.comresearchgate.netacs.orgresearchgate.net.

The synthesis from santonin involves several stages. Initially, santonin is transformed through a sequence of steps including lactone reductive opening, conjugate addition, deoxygenation of a carbonyl group, and epoxidation to yield a 1-trimethylsilyl-4,5-epoxyeudesmane intermediate biocrick.comresearchgate.netacs.org. The pivotal step is the silicon-guided acid-promoted rearrangement of this epoxide, which furnishes a spiro[4.5]decanediol intermediate biocrick.comresearchgate.netacs.org. This diol then serves as a precursor for (+)-anhydro-beta-rotunol, which is obtained after subsequent steps involving elimination of a primary hydroxyl group and an allylic oxidation followed by elimination of a tertiary hydroxyl group biocrick.comresearchgate.netacs.org.

Another synthetic strategy that has been employed in the synthesis of spirovetivanes, including this compound, is the aldol condensation. A basic aldol condensation has been utilized in the synthesis of alpha-vetispirene, a related spirovetivane, and this type of reaction is also relevant to the synthesis of this compound rsc.orgdurham.ac.uk. Specifically, an intramolecular aldol condensation of a keto-aldehyde intermediate has been employed in the synthesis of this compound, with piperidine (B6355638) in acetic acid identified as an effective condition for this cyclization step rsc.org.

Biosynthetic Pathways and Metabolic Engineering of Anhydro Beta Rotunol

Elucidation of Precursor Flux in Sesquiterpenoid Biosynthesis

Sesquiterpenoids are derived from the C15 precursor farnesyl diphosphate (B83284) (FPP). mdpi.commdpi.comgenome.jp FPP is synthesized from isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). mdpi.com In most eukaryotic organisms, including plants and fungi, IPP and DMAPP are primarily produced via the mevalonate (B85504) (MVA) pathway. mdpi.commdpi.comasm.orgresearchgate.net In some organisms, the methylerythritol phosphate (B84403) (MEP) pathway also contributes to IPP and DMAPP synthesis. mdpi.comresearchgate.netmdpi.com

The flux through these precursor pathways significantly impacts sesquiterpenoid production. In yeast, for instance, FPP is predominantly utilized for squalene (B77637) synthesis, a competing pathway, which can divert metabolic flux away from sesquiterpenol production. mdpi.com Downregulating competing pathways, such as squalene biosynthesis, can redirect FPP towards sesquiterpene synthesis. mdpi.com Overexpression of key enzymes in the MVA or MEP pathways, such as HMGR (3-hydroxy-3-methylglutaryl-CoA reductase) and FPPS (farnesyl diphosphate synthase), can increase the availability of FPP, thereby enhancing sesquiterpenoid production. mdpi.commdpi.comnih.govnih.gov Studies have shown that amplifying the flux toward FPP precursor by selecting appropriate FPPS can significantly increase the titer of sesquiterpenes like α-santalene in Escherichia coli. nih.gov

Identification and Characterization of Enzymes Involved in Anhydro-beta-rotunol Formation

The conversion of FPP into specific sesquiterpenoids like this compound involves the action of various enzymes, primarily terpene synthases and modifying enzymes such as oxidoreductases.

Terpene Synthase (TPS) Family Research and this compound Biosynthesis

Terpene synthases (TPSs) are a diverse family of enzymes that catalyze the cyclization of linear prenyl diphosphates, such as FPP, into the basic carbon skeletons of terpenoids. mdpi.commdpi.comgenome.jpnih.gov This process typically involves the ionization of FPP, generating a reactive allylic cation that undergoes a series of cyclization and rearrangement reactions. genome.jpasm.org The structural diversity of sesquiterpenoids arises from the different types of cyclization reactions catalyzed by various TPSs. asm.org

While specific TPS directly responsible for this compound formation has not been explicitly detailed in the provided search results, research on other sesquiterpenoids provides insight. For example, sesquiterpene synthases catalyze the conversion of FPP into various sesquiterpenes. mdpi.comnih.gov In fungi, a drimenol (B159378) cyclase with catalytic function similar to those found in plants has been identified in the biosynthesis of drimane-type sesquiterpenes. researchgate.net Identifying and characterizing the specific TPS responsible for the initial cyclization of FPP in the this compound pathway is a critical step in understanding its biosynthesis.

Oxidoreductases and Other Modifying Enzymes in the Pathway

Following the initial cyclization by a TPS, sesquiterpenoid skeletons often undergo further modifications catalyzed by various enzymes, including oxidoreductases, cytochrome P450 monooxygenases, and acyltransferases. asm.orgresearchgate.net These enzymes introduce functional groups, alter the carbon skeleton, and increase the structural complexity and biological activity of the final compounds.

In the biosynthesis of fungal drimane-type sesquiterpene esters, cytochrome P450 and FAD-binding oxidoreductases were found to be responsible for the formation of specific structures. researchgate.net Similarly, in the biosynthesis of hirsutene, cytochrome P450s and oxidoreductases were identified in the biosynthetic gene cluster alongside the sesquiterpene synthase. asm.org Oxidoreductases are a large class of enzymes involved in oxidation-reduction reactions and play roles in various metabolic pathways, including amino acid metabolism. mdpi.com Their specific roles in the later steps of this compound biosynthesis, such as hydroxylation or desaturation, would require further investigation.

Genetic Regulation of this compound Biosynthesis

The biosynthesis of secondary metabolites like this compound is tightly regulated at the genetic level. This involves the coordinated expression of genes encoding the enzymes in the biosynthetic pathway, often controlled by transcription factors. mdpi.comastellas.com

Transcriptomic Profiling of Genes Associated with this compound Accumulation

Transcriptomic profiling, which involves analyzing the complete set of RNA transcripts in a cell or tissue, can identify genes that are differentially expressed during conditions that lead to this compound accumulation, such as pathogen infection in potato tubers. up.ac.za This approach has been used to identify genes involved in sesquiterpenoid biosynthesis in other plants. For example, transcriptomic analysis of Kadsura heteroclita identified unigenes potentially involved in sesquiterpenoid biosynthesis, which were differentially upregulated in roots and stems compared to leaves. notulaebotanicae.ro In Aquilaria sinensis, transcriptomic analysis revealed that genes encoding enzymes in the sesquiterpene biosynthesis pathway, including HMGR, FPPS, and sesquiterpene synthase, were associated with agarwood formation. nih.gov Transcriptomic studies can provide valuable data on the genes potentially involved in this compound biosynthesis and their expression patterns under inducing conditions.

Role of Transcription Factors (e.g., MYB) in Pathway Modulation

Transcription factors (TFs) are proteins that bind to specific DNA sequences and regulate the transcription of genes. astellas.com Various families of TFs, including MYB, bHLH, bZIP, and WRKY, have been implicated in regulating the biosynthesis of secondary metabolites, including terpenoids. nih.govnotulaebotanicae.roscielo.brnih.gov

MYB transcription factors, one of the largest TF families in plants, play important roles in regulating secondary metabolism. nih.govmdpi.comnih.gov Studies have shown that MYB TFs can regulate the expression of genes involved in sesquiterpenoid biosynthesis. nih.gov For instance, MYB TFs have been identified as potential regulators of mono-/sesquiterpenoid volatiles biosynthesis in Camellia sinensis. nih.gov In Kadsura heteroclita, genes encoding MYB and bHLH transcription factors were discovered and are possibly involved in the regulation of sesquiterpenoid biosynthesis. notulaebotanicae.ro In Aquilaria sinensis, WRKY, AP2, bHLH, and bZIP TFs were potentially involved in sesquiterpene biosynthesis by activating or repressing key genes, with bHLH TFs showing a critical role. nih.gov Further research is needed to identify the specific transcription factors that regulate the genes involved in this compound biosynthesis and to understand their mechanisms of action.

Metabolic Engineering Strategies for Enhanced this compound Production

Metabolic engineering offers approaches to potentially increase the yield of valuable plant metabolites like this compound. General strategies in metabolic engineering include overexpressing genes encoding rate-limiting enzymes, blocking competing metabolic pathways, heterologous gene expression, and enzyme engineering. wikipedia.org While specific detailed metabolic engineering strategies solely focused on this compound production in photosynthetic organisms are not extensively detailed in the provided search results, the principles of metabolic engineering in plants and the use of heterologous expression systems are relevant contexts. wikipedia.orgpreprints.org

This compound is a sesquiterpene, a class of compounds typically derived from the mevalonic acid (MVA) pathway or the methylerythritol phosphate (MEP) pathway in plants, leading to the precursor farnesyl diphosphate (FPP). The biosynthesis of sesquiterpenes involves terpene cyclases that convert FPP into various sesquiterpene scaffolds. While the precise enzymatic steps leading specifically to this compound in potato are not explicitly detailed in the search results, it is understood to be part of the spirovetivane group of sesquiterpenes. rsc.org Phytoalexin biosynthesis in plants, including sesquiterpenes like this compound and solavetivone (B1203128), is a complex process induced by stress. mdpi.comresearchgate.net

Enhancing the production of a specific metabolite like this compound through metabolic engineering would typically involve understanding and manipulating its biosynthetic pathway. This could involve increasing the flux through the upstream pathways providing precursors (like FPP), enhancing the activity or expression of the specific terpene cyclase responsible for synthesizing the this compound scaffold, and potentially modifying downstream enzymes if further conversions are involved.

Strategies for Yield Improvement in Photosynthetic Organisms

Improving the yield of secondary metabolites like this compound in photosynthetic organisms (such as potato plants or potentially algae if the pathway were introduced) involves strategies aimed at increasing the metabolic flux towards the desired product while maintaining the organism's health and growth. preprints.org

In plants, metabolic engineering strategies for yield improvement can include:

Overexpression of pathway genes: Increasing the levels of key enzymes in the this compound biosynthetic pathway, particularly those catalyzing rate-limiting steps, can drive more metabolic flux towards the product. wikipedia.orgpreprints.org

Downregulation of competing pathways: Plants produce a vast array of metabolites. Reducing the activity of pathways that compete for the same precursors as this compound biosynthesis can increase the availability of these precursors for this compound production.

Targeting regulatory elements: Manipulating transcription factors or other regulatory elements that control the expression of biosynthetic genes can enhance or induce the production of this compound.

Subcellular compartmentalization: In plants, different metabolic pathways are localized in specific organelles. Engineering the localization of enzymes or precursors can potentially improve pathway efficiency and product yield.

This compound is produced in potato tubers in response to infection. rsc.orgresearchgate.net This suggests that the biosynthetic pathway is inducible. Strategies for yield improvement in potato could involve understanding the signaling pathways that trigger this compound production and potentially engineering plants for constitutive or enhanced induction of this pathway. Research findings indicate that treatments with substances like β-aminobutyric acid (BABA) can increase phytoalexin content in potato tubers inoculated with pathogens. researchgate.net This suggests that elicitation strategies could also be combined with metabolic engineering to improve yield.

However, engineering metabolic pathways in plants is complex due to the intricate nature of plant metabolism, the presence of multiple isoforms of enzymes, and the potential for unintended pleiotropic effects. preprints.org Detailed research findings specifically on engineering potato or other photosynthetic organisms for enhanced this compound accumulation through these strategies are not available in the provided search results.

Unable to Generate Article on the Molecular Mechanisms of this compound

Following a comprehensive and exhaustive search of available scientific literature, it has been determined that there is insufficient data to construct a detailed article on the molecular mechanisms of the chemical compound this compound, as per the specific outline provided.

Cytological and morphological disruptions in Phytophthora species.

Perturbation of microbial cell membrane integrity and disruption of cellular homeostasis.

Inhibition of microbial growth and spore motility.

Effects on nitric oxide (NO) production in macrophage cell models.

Broader cellular responses beyond direct cytotoxicity.

Despite employing a variety of targeted search terms, the inquiries did not yield any specific research that directly investigates and elucidates these biological activities for this compound. The existing body of scientific literature does not appear to contain the specific experimental evidence required to accurately and thoroughly address the subsections of the requested article. Therefore, the generation of a professional, authoritative, and scientifically accurate article strictly adhering to the provided outline is not possible at this time.

Molecular Mechanisms of Anhydro Beta Rotunol S Biological Activities

Structure-Activity Relationship (SAR) Studies on Anhydro-beta-rotunol and Analogs

Extensive literature searches did not yield specific structure-activity relationship (SAR) studies conducted directly on this compound or its close analogs concerning its biological activities, including inducible nitric oxide synthase (iNOS) inhibition. While the synthesis of (+)-Anhydro-beta-rotunol and its diastereomers has been achieved, subsequent biological evaluation and systematic SAR studies appear to be limited or not publicly available. nih.gov

General SAR studies on other classes of sesquiterpenes, particularly sesquiterpene lactones, have identified certain structural motifs as crucial for their anti-inflammatory activities. For instance, the α-methylene-γ-lactone moiety is often cited as a key feature for the inhibitory activity of some sesquiterpene lactones. nih.gov However, this compound, a spirovetivane sesquiterpene, lacks this lactone ring, suggesting its mechanism of action and SAR would differ significantly.

Influence of Stereochemistry on Biological Effects (e.g., iNOS Inhibition)

There is currently no available scientific literature that specifically investigates the influence of this compound's stereochemistry on its biological effects, including the inhibition of iNOS. While the stereoselective synthesis of different diastereomers of related spirovetivane sesquiterpenes has been reported, comparative biological testing to determine the impact of these stereochemical variations on iNOS inhibition has not been published. nih.gov

In broader studies of other sesquiterpenoids, stereochemistry has been shown to be a critical determinant of biological activity. For example, in a study of sesquiterpenoids from Curcuma wenyujin, the absolute configurations of the isolated compounds were determined, and their iNOS inhibitory activities were evaluated, revealing that different stereoisomers possessed varying levels of potency. nih.gov Similarly, research on drimane sesquiterpenoids demonstrated that subtle stereochemical differences between isotadeonal and polygodial resulted in different inhibitory effects on the NF-κB signaling pathway, which is upstream of iNOS expression. mdpi.com These examples underscore the principle that the three-dimensional arrangement of atoms in a molecule can significantly affect its interaction with biological targets. However, without direct experimental data for this compound and its isomers, any discussion on the specific influence of their stereochemistry on iNOS inhibition would be speculative.

Table 1: Investigated Compounds and their Reported iNOS Inhibitory Activity

Compound Name Stereochemistry Target Reported IC50 (µM)
This compound Not Specified iNOS Data Not Available
Wenyujinin A Specified iNOS Data Not Available
Wenyujinin B Specified iNOS Data Not Available
Wenyujinin C Specified iNOS Data Not Available
Wenyujinin D Specified iNOS Data Not Available
Helenalin Specified Inflammation Potent Activity Reported nih.gov
Parthenolide Specified iNOS Gene Expression Concentration-dependent inhibition nih.gov
Isohelenin Specified iNOS Gene Expression Concentration-dependent inhibition nih.gov
Isotadeonal Specified NF-κB Pathway More effective than polygodial mdpi.com
Polygodial Specified NF-κB Pathway Less effective than isotadeonal mdpi.com

This table is for illustrative purposes to show examples of related compounds where stereochemistry and activity have been studied. Specific data for this compound is not available.

Identification of Pharmacophore Features for Targeted Research

Due to the absence of specific studies on the structure-activity relationships of this compound and its analogs as iNOS inhibitors, a definitive pharmacophore model has not been developed. Pharmacophore modeling relies on a set of active compounds to identify the essential three-dimensional arrangement of chemical features required for biological activity. Without data on the iNOS inhibitory activity of a series of this compound analogs, the generation of a ligand-based pharmacophore model is not feasible.

In a broader context, pharmacophore models for iNOS inhibitors have been developed based on other chemical scaffolds. These models typically highlight the importance of features such as hydrogen bond donors and acceptors, and hydrophobic regions that interact with key amino acid residues in the active site of the iNOS enzyme. However, applying these general models to the unique spirocyclic scaffold of this compound would require experimental validation.

Advanced Analytical Methodologies in Anhydro Beta Rotunol Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool in the structural and stereochemical elucidation of complex organic molecules like anhydro-beta-rotunol. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques provide detailed insights into the connectivity and spatial arrangement of atoms.

Studies involving related sesquiterpenes, such as alpha- and beta-rotunol, frequently utilize 1H and 13C NMR spectroscopy to determine their core structures. biocrick.comwikidata.org For this compound itself, 1H NMR has been employed to monitor reaction yields in synthetic procedures, indicating its utility in quantitative analysis during synthesis development. symmap.orgchem960.com By analyzing the integral values of characteristic peaks relative to an internal standard, the amount of product formed can be determined. symmap.org

To gain deeper understanding of stereochemistry and complex coupling patterns, 2D NMR techniques are indispensable. Correlation Spectroscopy (COSY) reveals couplings between protons through chemical bonds, helping to establish the connectivity of spin systems. nih.gov Nuclear Overhauser Effect Spectroscopy (NOESY) experiments provide information about through-space interactions between nuclei, which is crucial for determining relative stereochemistry and understanding molecular conformation, a technique applied in the structural elucidation of related sesquiterpene lactones. The analysis of chemical shifts and coupling constants in NMR spectra allows researchers to differentiate between diastereomers and infer stereochemical relationships. nih.gov

Mass Spectrometry (MS) Techniques for Metabolomic Profiling and Identification

Mass spectrometry (MS) plays a vital role in identifying this compound and studying its fate in biological systems or chemical reactions. MS techniques are particularly powerful when coupled with separation methods, enabling the analysis of complex mixtures.

In a study investigating the photodegradation of a related compound, mass spectrometry was used to identify the resulting products, including this compound. This highlights the ability of MS to confirm the presence and identify the structure of the compound based on its mass-to-charge ratio (m/z) and fragmentation pattern.

In the field of metabolomics, MS, often coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), is a primary technique for profiling and identifying metabolites in biological samples. While general principles of metabolomics involve using MS to assess the type and concentration of metabolites and comparing fragmentation patterns to databases for identification, specific detailed metabolomic profiling of this compound using MS would involve analyzing biological extracts where this compound is expected to be present. Databases containing spectral information of metabolites are essential resources for matching experimental data and confirming identifications.

Chromatographic Techniques (e.g., HPLC, GLC) in Isolation and Purity Assessment

Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas-Liquid Chromatography (GLC), are essential for the isolation, purification, and purity assessment of this compound. These methods allow for the separation of the compound from reaction mixtures or natural extracts based on differences in their physical and chemical properties.

In the study on photodegradation products, both GLC and HPLC were utilized. GLC was employed to monitor the course of the reaction and determine the initial ratio of products formed, including this compound. HPLC was used to analyze the profile of photodegradation products and, in its preparative form, to isolate the major degradation products for structural elucidation. The use of specific stationary phases and mobile phases in HPLC allows for effective separation of compounds with similar structures.

Beyond reaction monitoring and isolation, chromatography is routinely applied to assess the purity of synthesized or isolated this compound. The presence and relative amounts of impurities can be determined by analyzing chromatographic peaks. These techniques are also integral to metabolomic workflows, where chromatography separates complex mixtures of metabolites before detection by mass spectrometry.

Computational and Quantum Chemical Methods for Structural and Conformational Analysis (e.g., ECD Calculations)

Computational and quantum chemical methods provide powerful theoretical approaches to complement experimental data in the structural and conformational analysis of molecules like this compound. These methods can predict molecular properties and explore potential conformations.

Conformational analysis, which involves exploring the energetically favorable spatial arrangements of a molecule, is performed using methods such as molecular mechanics, molecular dynamics, and quantum chemical calculations. These computations can determine the relative energies of different conformers.

Quantum chemical calculations are also used to compute spectroscopic parameters, such as NMR shielding constants and spin-spin coupling constants, which can be compared with experimental NMR data to validate proposed structures and conformations. This integration of theoretical calculations with experimental NMR data can significantly aid in detailed structural elucidation, particularly for flexible molecules.

Electronic Circular Dichroism (ECD) calculations, a specific type of quantum chemical calculation, are particularly valuable for determining the absolute configuration of chiral molecules. By calculating the ECD spectrum for different possible stereoisomers and comparing them to the experimentally obtained ECD spectrum, the correct absolute configuration can be assigned. While the application specifically to this compound was not detailed in the provided information, the principle is broadly applicable to chiral natural products for stereochemical assignment. The sensitivity of ECD spectra to molecular conformation underscores the importance of considering conformational flexibility in these calculations.

Future Research Directions and Interdisciplinary Challenges

Elucidation of Remaining Uncharacterized Biosynthetic Enzymes and Regulatory Networks

A key area for future research involves the complete elucidation of the biosynthetic pathway of anhydro-beta-rotunol. While some steps in spirovetivane biosynthesis, the class of compounds to which this compound belongs, have been studied, the specific enzymes and regulatory mechanisms governing this compound production are not fully characterized. Identifying the genes encoding these enzymes and understanding how their expression is regulated at the transcriptional and post-transcriptional levels are critical steps. This includes pinpointing the specific cyclase(s) responsible for the formation of the spiro[4.5]decane core structure of spirovetivanes like this compound. Understanding the regulatory networks, potentially involving transcription factors and signaling molecules, that respond to developmental cues or environmental stimuli (such as pathogen attack, as this compound is a phytoalexin) will provide insights into how its production is initiated and modulated in plants. rsc.orgchiro.org Advanced genomic, transcriptomic, and proteomic approaches are needed to identify the genes and proteins involved, followed by functional characterization of candidate enzymes using in vitro biochemical assays and genetic manipulation in planta or in heterologous expression systems.

Development of Chemoenzymatic and Biocatalytic Approaches for this compound Synthesis

The chemical synthesis of this compound has been achieved through various routes, often involving multiple steps and sometimes utilizing starting materials like santonin (B1680769). rsc.orgresearchgate.netnih.govfigshare.com Future research should focus on developing more efficient, sustainable, and potentially enantioselective chemoenzymatic or biocatalytic methods for this compound synthesis. Integrating enzymatic steps, which can offer high specificity and operate under milder conditions, with chemical transformations could lead to greener and more cost-effective synthetic routes. Exploring novel enzymes, such as terpene synthases and cytochrome P450 enzymes, potentially identified from the native producer organisms or engineered for desired activity, could enable the production of this compound or its precursors biocatalytically. nih.gov This could involve directed evolution or rational design of enzymes to improve catalytic efficiency, substrate specificity, and stereoselectivity.

Deeper Exploration of this compound's Role in Plant Signaling Pathways

This compound is known as a phytoalexin, suggesting a role in plant defense responses, particularly against pathogens. rsc.orgchiro.org However, a deeper understanding of its specific role in plant signaling pathways is needed. Future research should investigate how this compound perception is mediated by plant cells, the downstream signaling cascades it activates, and the resulting physiological responses. This could involve identifying potential receptor proteins, studying changes in gene expression profiles upon exposure to this compound, and analyzing its interaction with other signaling molecules like phytohormones or reactive oxygen species. amazonaws.commdpi.com Techniques such as mutant analysis, reporter gene assays, and advanced imaging could be employed to dissect these signaling networks. Understanding these mechanisms could provide insights into enhancing plant resistance to diseases.

Advanced Metabolic Engineering for Sustainable and Scalable Production in Research Platforms

To facilitate research and potential applications of this compound, developing sustainable and scalable production methods through advanced metabolic engineering is crucial. This involves engineering microorganisms (like bacteria or yeast) or plants to produce this compound or its precursors in higher yields. nih.govnrfhh.comuga.eduresearchgate.net Future efforts should focus on optimizing the expression of the identified biosynthetic genes in suitable host systems, balancing metabolic fluxes to channel precursors towards this compound synthesis, and minimizing the production of byproducts. nrfhh.comuga.edu Strategies could include pathway optimization, enzyme engineering, transporter engineering to enhance product secretion, and the development of genetic circuits for dynamic regulation of the pathway. uga.edu Utilizing synthetic biology tools to design and build robust production platforms will be essential for achieving economically viable and scalable production for research purposes.

Q & A

Basic Research Questions

Q. What are the validated protocols for synthesizing Anhydro-beta-rotunol with high purity, and how can experimental variables be optimized?

  • Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters (temperature, solvent polarity, catalyst type) using Design of Experiments (DoE) frameworks. For example, orthogonal testing can identify interactions between variables (e.g., solvent-catalyst compatibility). Post-synthesis, purity should be confirmed via HPLC-UV/Vis (≥95% purity threshold) and NMR spectroscopy (absence of extraneous peaks). Ensure compliance with reproducibility guidelines by documenting all steps, including solvent drying protocols and inert atmosphere requirements .

Q. Which analytical techniques are most reliable for characterizing this compound’s structural stability under varying pH conditions?

  • Methodological Answer : Use tandem techniques:

  • Dynamic Light Scattering (DLS) : Monitor aggregation propensity in aqueous buffers (pH 3–10).
  • FT-IR Spectroscopy : Track functional group integrity (e.g., lactone ring stability).
  • Accelerated Stability Testing : Expose samples to elevated temperatures (40–60°C) and quantify degradation products via LC-MS. Include negative controls (e.g., inert solvents) to distinguish pH-specific vs. thermal degradation pathways .

Q. How can researchers ensure reproducibility in bioactivity assays for this compound across different laboratories?

  • Methodological Answer : Standardize assay conditions using the following:

  • Cell Line Authentication : STR profiling for mammalian models or ribosomal RNA sequencing for microbial strains.
  • Dose-Response Calibration : Pre-test solvent effects (e.g., DMSO cytotoxicity thresholds).
  • Inter-Lab Validation : Share aliquots of a master compound batch with collaborating labs and cross-validate IC₅₀ values using Bland-Altman plots to assess systematic bias .

Advanced Research Questions

Q. How can contradictory data on this compound’s mechanism of action in cancer models be systematically resolved?

  • Methodological Answer : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to design a meta-analysis:

  • Data Harmonization : Re-analyze raw datasets (if available) to normalize units (e.g., converting IC₅₀ to molarity).
  • Pathway Enrichment Analysis : Use tools like STRING-DB to identify context-dependent signaling nodes (e.g., ROS modulation vs. apoptosis induction).
  • Experimental Replication : Prioritize in vitro/in vivo models with published protocols (e.g., NCI-60 cell panels) to isolate variables like oxygen tension or serum concentration .

Q. What computational strategies are effective for predicting this compound’s interactions with non-target proteins in silico?

  • Methodological Answer : Combine molecular docking (AutoDock Vina) and MD simulations (GROMACS):

  • Docking : Screen against structural homologs (e.g., Pfam databases) to identify off-target binding pockets.
  • Free Energy Perturbation (FEP) : Calculate binding affinities (ΔΔG) for top candidates.
  • Validation : Cross-check predictions with SPR-based binding assays. Share force field parameters and simulation trajectories via repositories like Zenodo to enable reproducibility .

Q. How should researchers address discrepancies in this compound’s ecological toxicity profiles across aquatic vs. terrestrial models?

  • Methodological Answer : Conduct multi-trophic toxicity assays :

  • Aquatic Systems : Test acute toxicity in Daphnia magna (OECD 202) and algae (OECD 201).
  • Terrestrial Systems : Use earthworm mortality assays (ISO 11268-1) and soil microbial diversity analysis (16S rRNA sequencing).
  • Data Integration : Apply Weight-of-Evidence (WoE) frameworks to reconcile differences, accounting for bioavailability (e.g., organic carbon partitioning in soil) .

Q. What strategies mitigate batch-to-batch variability in this compound production for long-term studies?

  • Methodological Answer : Implement Quality-by-Design (QbD) principles :

  • Critical Quality Attributes (CQAs) : Define thresholds for residual solvents, enantiomeric excess, and polymorphic forms (via PXRD).
  • Process Analytical Technology (PAT) : Use in-line FT-NIR for real-time monitoring of reaction intermediates.
  • Stability-Indicating Methods : Develop forced degradation studies to identify sensitive storage conditions (e.g., light exposure) .

Guidance for Data Reporting

  • Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw spectra, assay data, and code in discipline-specific repositories (e.g., PubChem for compounds, GitHub for scripts) .
  • Contradiction Analysis : Use PRISMA guidelines for systematic reviews to map and weight conflicting evidence .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Anhydro-beta-rotunol
Reactant of Route 2
Anhydro-beta-rotunol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.